molecular formula C7H10Cl2N2 B3032502 2-(6-Chloropyridin-3-yl)ethanamine HCl CAS No. 2055839-94-4

2-(6-Chloropyridin-3-yl)ethanamine HCl

Cat. No.: B3032502
CAS No.: 2055839-94-4
M. Wt: 193.07
InChI Key: MXLHXWZOAWGGHS-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-3-yl)ethanamine HCl is a useful research compound. Its molecular formula is C7H10Cl2N2 and its molecular weight is 193.07. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition Properties

Research on cadmium(II) Schiff base complexes, which includes compounds related to 2-(6-Chloropyridin-3-yl)ethanamine HCl, demonstrates their potential in corrosion inhibition. These complexes have shown notable properties in protecting mild steel surfaces from corrosion, especially in acidic environments. This application bridges the gap between coordination inorganic chemistry and materials/corrosion engineering (Das et al., 2017).

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, which include structures similar to this compound, have been explored for their DNA binding and nuclease activities. These complexes exhibit a strong propensity to bind with DNA and show significant DNA cleavage activities, which could be important in biochemical and medicinal research (Kumar et al., 2012).

Catalytic Activity in Polymerization

Zinc complexes with ligands related to this compound have been studied for their catalytic activity in the ring-opening polymerization of rac-lactide. These complexes demonstrate high catalytic efficiency and the ability to produce stereocontrolled polymers, which is valuable in the field of materials science and polymer chemistry (Nayab et al., 2012).

Ligand Exchange and Spin State Equilibria

Studies on Fe(II) complexes with pentadentate ligands, structurally related to this compound, have been conducted to understand their ligand exchange dynamics and spin state equilibria in solution. These insights are crucial in coordination chemistry and could impact the development of novel materials and catalysts (Draksharapu et al., 2012).

Photophysical Properties

Research involving the synthesis and characterization of organic-inorganic hybrid compounds using ligands akin to this compound has contributed to understanding their photophysical properties. Such studies are important in the development of materials with specific light absorption and emission characteristics, relevant in fields like optoelectronics and photovoltaics (Buvaylo et al., 2015).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

Properties

IUPAC Name

2-(6-chloropyridin-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c8-7-2-1-6(3-4-9)5-10-7;/h1-2,5H,3-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLHXWZOAWGGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CCN)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055839-94-4
Record name 3-Pyridineethanamine, 6-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055839-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.